molecular formula C17H23N3O3 B5298200 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide

カタログ番号 B5298200
分子量: 317.4 g/mol
InChIキー: GUGRLHSACWJPMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly known as BRL-15572, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its ability to modulate the activity of certain receptors in the brain.

作用機序

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. By modulating the activity of these receptors, BRL-15572 can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This, in turn, can affect various physiological processes, including mood, motivation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can produce a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which can enhance reward processing and motivation. It has also been shown to reduce pain perception in animal models, suggesting potential analgesic effects. Additionally, BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression.

実験室実験の利点と制限

BRL-15572 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for easy access to the brain. It is also highly selective for certain receptors, which can reduce the risk of off-target effects. However, one limitation of BRL-15572 is its relatively short half-life, which can make it challenging to maintain consistent levels in the body over time.

将来の方向性

There are several potential future directions for the study of BRL-15572. One area of interest is its potential use in the treatment of addiction. Studies have shown that BRL-15572 can reduce drug-seeking behavior in animal models, suggesting its potential use as a treatment for addiction. Additionally, BRL-15572 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Therefore, further studies are needed to investigate its potential use in the treatment of these disorders. Finally, the development of more potent and selective analogs of BRL-15572 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, BRL-15572 is a small molecule that has been studied extensively for its potential therapeutic applications. Its ability to modulate the activity of certain receptors in the brain has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Although there are limitations to its use in lab experiments, BRL-15572 has several advantages that make it a promising candidate for further study. Future research in this area could lead to the development of new therapeutic agents for the treatment of addiction, neurodegenerative diseases, and other disorders.

合成法

The synthesis of BRL-15572 involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-cyclopropyl-2-(4-piperazinyl)acetamide in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and high yield of BRL-15572.

科学的研究の応用

BRL-15572 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, reward processing, and pain perception. Therefore, BRL-15572 has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, addiction, and chronic pain.

特性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(18-14-2-3-14)11-20-7-5-19(6-8-20)10-13-1-4-15-16(9-13)23-12-22-15/h1,4,9,14H,2-3,5-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRLHSACWJPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。